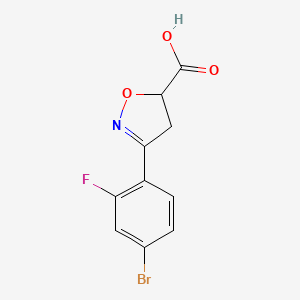

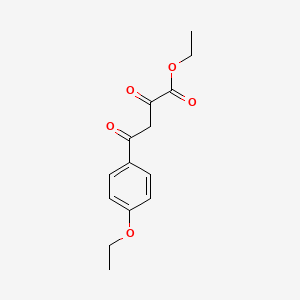

![molecular formula C12H19NO2 B6353021 4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol CAS No. 1019551-80-4](/img/structure/B6353021.png)

4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol, also known as 4-amino-2-methoxyphenyl butan-2-amine, is an organic compound that has been studied for its wide range of applications in scientific research. This compound is of interest due to its unique chemical structure, which contains a phenol group, an amine group, and a methoxy group. It has been studied for its potential applications in drug development, biochemistry, and physiology.

Scientific Research Applications

Chemical Reactions and Synthesis : One study discusses the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol, which leads to the formation of butyl ester of the corresponding acid, resistant to aminolysis (Novakov et al., 2017).

Analytical Applications in Chemistry : A study demonstrates the use of the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) of biologically important thiols, indicating potential analytical chemistry applications (Gatti et al., 1990).

Material Synthesis : The molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol synthesized via Schiff bases reduction route are reported, showing the relevance in the synthesis of materials like azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).

Photopolymerization Research : A study on nitroxide-mediated photopolymerization introduces a new alkoxyamine compound, which decomposes under UV irradiation to generate radicals, indicating its use in photopolymerization processes (Guillaneuf et al., 2010).

Synthesis of Pharmaceutical Intermediates : Research on the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a key intermediate of the anti-HCV drug simeprevir, indicates the compound's significance in pharmaceutical synthesis (Chenhon, 2015).

Asymmetric Synthesis : A paper reports the asymmetric synthesis of (S)-3-Amino-4-methoxy-butan-1-ol, which is relevant in the preparation of chiral compounds and pharmaceuticals (Mattei et al., 2011).

Mechanism of Action

- The primary targets of 4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol are not well-documented. However, it is used as a reagent in pharmaceutical synthesis, particularly in the development of tyrosine kinase 3 (FLT3) inhibitors based on 5-aryl-2-aminopyridines .

Target of Action

Always consult reliable scientific sources for the most up-to-date and accurate information . If you have any specific questions or need further clarification, feel free to ask! 🌟

properties

IUPAC Name |

4-[(butan-2-ylamino)methyl]-2-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-4-9(2)13-8-10-5-6-11(14)12(7-10)15-3/h5-7,9,13-14H,4,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWZWSLGHXRVHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC(=C(C=C1)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B6352943.png)

![(Butan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B6352980.png)

![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol](/img/structure/B6352992.png)

![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B6352999.png)

![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B6353014.png)

![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine](/img/structure/B6353019.png)